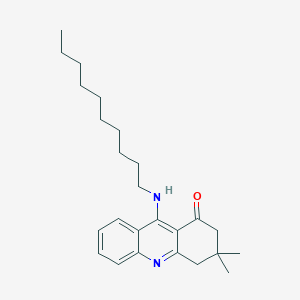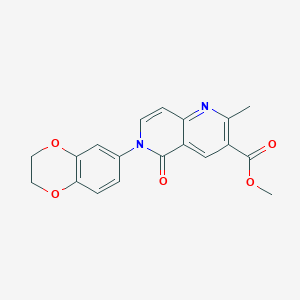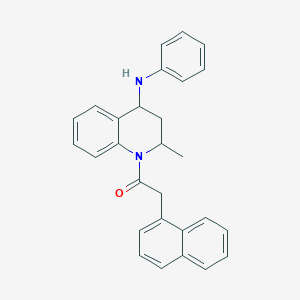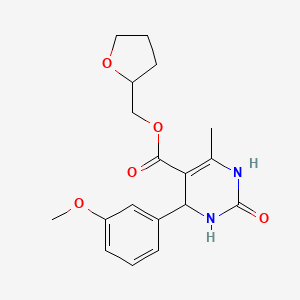![molecular formula C13H11N3O5 B5086433 4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5086433.png)
4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is commonly known as DPTAP and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of DPTAP is not fully understood, but it is believed to inhibit the activity of enzymes that are essential for the growth and replication of cancer cells, viruses, and bacteria. DPTAP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the inhibition of cell growth and replication.
Biochemical and Physiological Effects:
DPTAP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DPTAP has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Additionally, DPTAP has been shown to modulate the immune system and enhance the immune response against cancer cells and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
DPTAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPTAP has also been shown to have low toxicity and is well-tolerated in animal studies. However, DPTAP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DPTAP is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of DPTAP. One direction is to further investigate its potential as an anticancer agent. Studies can be conducted to determine the optimal dosage and administration route of DPTAP for different types of cancer. Additionally, studies can be conducted to investigate the potential of DPTAP as an adjuvant therapy for cancer. Another direction is to investigate the potential of DPTAP as an antiviral and antibacterial agent. Studies can be conducted to determine the efficacy of DPTAP against different types of viruses and bacteria. Finally, studies can be conducted to further understand the mechanism of action of DPTAP and to identify potential targets for its activity.
Conclusion:
In conclusion, DPTAP is a chemical compound that has shown promising results in various scientific research studies. It has potential applications as an anticancer, antiviral, and antibacterial agent. The mechanism of action of DPTAP is not fully understood, but it is believed to inhibit the activity of enzymes that are essential for the growth and replication of cancer cells, viruses, and bacteria. DPTAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DPTAP, including investigating its potential as an adjuvant therapy for cancer and as an antiviral and antibacterial agent.
Méthodes De Synthèse
The synthesis of DPTAP involves the reaction of 4-aminophenyl acetate with diethyl carbonate and urea in the presence of a catalyst. The reaction takes place under mild conditions and yields DPTAP as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
DPTAP has been widely studied for its potential applications in the field of scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cells. DPTAP has also been shown to have antiviral properties and can inhibit the replication of certain viruses. Additionally, DPTAP has been studied for its potential use as an antibacterial agent.
Propriétés
IUPAC Name |
[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-7(17)21-9-4-2-8(3-5-9)11(18)15-10-6-14-13(20)16-12(10)19/h2-6H,1H3,(H,15,18)(H2,14,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBQFLQRSLENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-allyl-1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5086352.png)

![N-benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5086363.png)
![4-[(1-benzyl-1H-benzimidazol-2-yl)(hydroxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B5086371.png)

![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5086377.png)
![3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5086397.png)
![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)


![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5086431.png)
![4-amino-1-[2-(2,4-dichlorophenyl)-1-methyl-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5086438.png)
![N-(2-bromophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5086440.png)